Gevotroline

描述

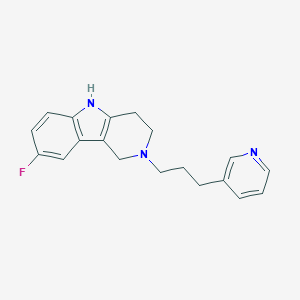

Structure

3D Structure

属性

IUPAC Name |

8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3/c20-15-5-6-18-16(11-15)17-13-23(10-7-19(17)22-18)9-2-4-14-3-1-8-21-12-14/h1,3,5-6,8,11-12,22H,2,4,7,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXHTPCHKSYGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112243-58-0 (mono-hydrochloride) | |

| Record name | Gevotroline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107266068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00147989 | |

| Record name | Gevotroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107266-06-8 | |

| Record name | 8-Fluoro-2,3,4,5-tetrahydro-2-[3-(3-pyridinyl)propyl]-1H-pyrido[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107266-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gevotroline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107266068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gevotroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEVOTROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SZ6A2091Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Olanzapine, a Representative Atypical Antipsychotic

Disclaimer: The compound "Gevotroline" as specified in the topic could not be definitively identified in publicly available scientific literature and chemical databases. It is presumed to be a typographical error. Based on the context of a therapeutic agent for neuropsychiatric disorders, this guide focuses on Olanzapine (B1677200) , a widely used and well-documented atypical antipsychotic that shares pharmacological characteristics with drugs in this class. This document serves as a representative technical guide for researchers, scientists, and drug development professionals.

Olanzapine is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3][4][5] This guide provides a detailed overview of the core methodologies for the synthesis and purification of Olanzapine, complete with experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

I. Synthesis of Olanzapine

The synthesis of Olanzapine has evolved from its initial disclosure to more refined, industrially scalable, and environmentally conscious methods. The core of the synthesis generally involves the condensation of a thienobenzodiazepine intermediate with a piperazine (B1678402) derivative.

A. Common Synthetic Pathways

The most prevalent synthesis of Olanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine with N-methylpiperazine.[6] An alternative route involves the N-methylation of a desmethylolanzapine intermediate.[7]

Key Synthesis Step:

-

Condensation Reaction: The final step in many syntheses is the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine with N-methylpiperazine. Early methods utilized high-boiling aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and toluene, often resulting in low yields and difficult solvent recovery.[6] More recent, improved processes employ lower-boiling C1 to C4 alcoholic solvents, which offer advantages such as being more environmentally friendly, easier to recover, and providing higher yields and purity.[6][8]

-

N-Methylation: Another approach involves the methylation of 2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine (N-desmethylolanzapine). This can be achieved using reagents like methyl iodide in the presence of a base such as potassium tert-butoxide.[9]

B. Quantitative Data on Olanzapine Synthesis

The following table summarizes quantitative data from various synthetic methods for Olanzapine, providing a comparison of reaction conditions and outcomes.

| Method | Starting Materials | Solvent(s) | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| Original Condensation | 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, N-methylpiperazine | DMSO, Toluene | - | Overnight | Reflux | < 35 | Not specified | [6] |

| Improved Condensation (2-propanol) | 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, N-methylpiperazine | 2-Propanol | - | Overnight | Reflux (102°C) | 86.5 | > 99.5 | [6][8] |

| Improved Condensation (Methanol) | 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, N-methylpiperazine | Methanol | - | Overnight | Reflux (75°C) | 72 | > 99.5 | [6] |

| N-Methylation of Desmethylolanzapine | N-desmethylolanzapine, Methyl iodide | Tetrahydrofuran | Potassium tert-butoxide | 2 hours | 0°C | 99 | Not specified | [9] |

| Microwave-Assisted Synthesis | N-desmethylolanzapine, Methyl iodide | DMF | CTAB | 60 seconds | 150°C (max) | 95 | Not specified | [7] |

C. Detailed Experimental Protocol: Improved Condensation Synthesis

This protocol is based on an improved, higher-yield process utilizing an alcoholic solvent.[6][8]

Materials:

-

4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (100 g, 0.38 mol)

-

N-methylpiperazine (250 mL)

-

2-Propanol (200 mL)

-

Water

-

Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Overhead stirrer

-

Thermometer

-

Heating mantle

-

Buchner funnel and filtration apparatus

Procedure:

-

Charge the three-necked round-bottom flask with 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (100 g), N-methylpiperazine (250 mL), and 2-propanol (200 mL).

-

Equip the flask with a reflux condenser, overhead stirrer, and thermometer.

-

Begin stirring the mixture and purge the flask with nitrogen gas.

-

Heat the reaction mixture to reflux temperature (approximately 102°C) under a nitrogen atmosphere.

-

Maintain the reflux with stirring overnight to ensure the reaction goes to completion.

-

After the reaction is complete, allow the mixture to cool to below 55°C.

-

Once cooled, add water (250 mL) to the reaction mixture to precipitate the solid product.

-

Isolate the light yellow solid product by filtration using a Buchner funnel.

-

Wash the isolated solid twice with 25% aqueous 2-propanol (100 mL each).

-

Perform a final wash with 2-propanol (100 mL).

-

Dry the purified Olanzapine product in a vacuum oven. The expected yield is approximately 101.7 g (86.5%).[8]

II. Purification of Olanzapine

The purification of Olanzapine is crucial to remove unreacted starting materials, by-products, and potential degradation products to meet pharmaceutical-grade standards of over 99.5% purity.[6][10]

A. Common Purification Methods

-

Crystallization: The most common method for purifying crude Olanzapine is crystallization from a suitable solvent. Solvents such as acetonitrile, dichloromethane, and various alcohols are used.[11] The choice of solvent can also influence the resulting polymorphic form of Olanzapine.

-

Charcoal Treatment: Solutions of Olanzapine can be treated with activated carbon (charcoal) to remove colored impurities and certain by-products. The duration of contact with charcoal is typically kept short (e.g., under 15 minutes) to prevent product degradation.[11][12]

-

Salt Formation and Liberation: Olanzapine can be converted to an acid addition salt (e.g., oxalate (B1200264) or benzoate (B1203000) salt), which can be purified by crystallization. The purified salt is then treated with a base to liberate the pure Olanzapine free base.[10][12]

B. Detailed Experimental Protocol: Purification by Crystallization

This protocol describes a general procedure for the purification of Olanzapine by crystallization from a solvent.

Materials:

-

Crude Olanzapine

-

Dichloromethane (or another suitable solvent)

-

Activated carbon (charcoal)

Equipment:

-

Flask with reflux condenser

-

Heating mantle

-

Stirrer

-

Filtration apparatus (for hot filtration and product collection)

-

Cooling bath

Procedure:

-

Dissolve the crude Olanzapine in a suitable solvent, such as dichloromethane, in a flask at reflux temperature.

-

Add a small amount of activated carbon to the solution for decolorization.

-

Reflux the mixture for a short period (e.g., 15 minutes).[11]

-

Perform a hot filtration to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified Olanzapine crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove residual solvent. The resulting Olanzapine should have a purity of at least 99%.[11]

III. Mechanism of Action and Signaling Pathways

Olanzapine's antipsychotic effects are mediated through its antagonism of dopamine and serotonin receptors in the brain.[2][13] It has a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors.[2][13]

-

Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, Olanzapine reduces the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5] Its loose binding and rapid dissociation from the D2 receptor may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4]

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors in the frontal cortex is thought to alleviate the negative symptoms of schizophrenia, including anhedonia and avolition.[2] This action also enhances dopamine release in certain brain regions, which may further contribute to the reduced risk of motor side effects.[3]

IV. Visualizations

A. Signaling Pathways

Caption: Antagonistic action of Olanzapine on Dopamine D2 and Serotonin 5-HT2A receptors.

B. Experimental Workflow

Caption: Workflow for the synthesis and purification of Olanzapine.

References

- 1. Olanzapine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 4. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 7. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009000067A1 - Improved processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 9. Olanzapine synthesis - chemicalbook [chemicalbook.com]

- 10. US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]

- 11. WO2008139228A2 - Process for the purification of olanzapine - Google Patents [patents.google.com]

- 12. EP2292624A1 - Process for the purification of olanzapine - Google Patents [patents.google.com]

- 13. droracle.ai [droracle.ai]

Gevotroline: A Technical Whitepaper on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gevotroline (also known as WY-47,384) is an atypical antipsychotic agent with a unique tricyclic structure. This document provides a comprehensive technical overview of its chemical properties, with a particular focus on its structure and stereochemistry. This compound is characterized as an achiral molecule, simplifying its stereochemical profile. It exhibits a notable pharmacological profile as a balanced, modest affinity antagonist for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, coupled with a high affinity for the sigma receptor. This whitepaper collates available data on its receptor binding affinities, outlines a putative synthesis protocol based on related structures, and presents diagrams of the key signaling pathways it modulates. The information herein is intended to serve as a foundational resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics for psychiatric disorders.

Chemical Structure and Properties

This compound is a synthetic compound with a tetracyclic pyrido[4,3-b]indole core structure. Its systematic IUPAC name is 8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole | [1] |

| Common Name | This compound | [1] |

| Developmental Code | WY-47,384 | [1] |

| Molecular Formula | C₁₉H₂₀FN₃ | [1] |

| Molar Mass | 309.388 g·mol⁻¹ | [1] |

| CAS Number | 107266-06-8 | [1] |

| SMILES | Fc2cc1c3c([nH]c1cc2)CCN(C3)CCCc4cccnc4 | [1] |

| InChI Key | RZXHTPCHKSYGIB-UHFFFAOYSA-N |

Stereochemistry

A critical aspect of this compound's chemical identity is its lack of stereoisomerism. The molecule is achiral and does not possess any stereocenters. This absence of chirality simplifies its synthesis and pharmacological evaluation, as there is no need to resolve or characterize different stereoisomers which might otherwise exhibit distinct biological activities and pharmacokinetic profiles.

Synthesis

Conceptual Experimental Protocol:

-

Pictet-Spengler Reaction: A fluorinated phenyl-ethylamine derivative would likely undergo a Pictet-Spengler reaction with a suitable aldehyde to form the core tetrahydropyrido[4,3-b]indole structure.

-

N-Alkylation: The secondary amine within the newly formed heterocyclic core would then be alkylated with a 3-(pyridin-3-yl)propyl halide or a similar electrophilic reagent to introduce the characteristic side chain, yielding this compound.

Further purification would likely be achieved through chromatographic techniques.

Pharmacological Profile

This compound is classified as an atypical antipsychotic due to its balanced antagonism of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of this class of drugs which is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1] Additionally, this compound exhibits a high affinity for the sigma receptor, which may also contribute to its overall pharmacological effects.[1]

Table 2: Receptor Binding Profile of this compound

| Receptor Target | Affinity | Quantitative Data (Ki) | Reference |

| Dopamine D₂ | Modest | Data not publicly available | [1] |

| Serotonin 5-HT₂ | Modest | Data not publicly available | [1] |

| Sigma (σ) | High | Data not publicly available | [1] |

Note: While cited as having modest and high affinities, specific quantitative Ki values from the primary literature, such as the referenced 1990 review by Abou-Gharbia and Moyer, are not accessible in publicly available databases.

Signaling Pathways

The therapeutic and side-effect profile of this compound can be understood through its modulation of key neurotransmitter signaling pathways.

Dopamine D2 Receptor Antagonism

By blocking D2 receptors in the mesolimbic pathway, this compound is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors, particularly in the nigrostriatal and mesocortical pathways, is believed to counteract some of the effects of D2 blockade, potentially reducing motor side effects and improving negative and cognitive symptoms.

Conclusion

This compound presents a compelling case study in the development of atypical antipsychotics. Its achiral nature and distinct pharmacological profile, characterized by balanced D2/5-HT2 antagonism and high sigma receptor affinity, underscore the chemical diversity explored in the pursuit of improved treatments for schizophrenia. While the cessation of its clinical development means that its full therapeutic potential was not realized, the available data on its chemical structure and pharmacological properties provide valuable insights for medicinal chemists and pharmacologists. Further research into the synthesis and detailed biological evaluation of this compound and its analogs could yet yield important discoveries in the field of neuropsychopharmacology.

References

Gevotroline: An Inquiry into its Sigma Receptor Affinity and Selectivity Reveals Data Scarcity

While specific quantitative data for gevotroline is elusive, this guide will provide a framework for the type of in-depth analysis required for a thorough understanding of a compound's interaction with the sigma receptor system. This includes an overview of the standard experimental protocols used to determine binding affinity and selectivity, and a description of the known signaling pathways associated with sigma receptors.

Understanding Sigma Receptor Binding Affinity and Selectivity: A Methodological Overview

The characterization of a compound's interaction with sigma receptors involves a series of standard in vitro assays designed to quantify its binding affinity and selectivity. These experimental protocols are crucial for researchers and drug development professionals to understand the pharmacological profile of a potential therapeutic agent.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor.

Sigma-1 Receptor Binding Assay:

A common method for assessing binding to the sigma-1 receptor utilizes [3H]-(+)-pentazocine as the radioligand. The general steps are as follows:

-

Membrane Preparation: Homogenized tissue preparations from sources rich in sigma-1 receptors, such as guinea pig brain, are used.

-

Incubation: These membranes are incubated with a fixed concentration of [3H]-(+)-pentazocine and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Sigma-2 Receptor Binding Assay:

For the sigma-2 receptor, a commonly used radioligand is [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG). Since [3H]-DTG also binds to the sigma-1 receptor, a "masking" agent is required.

-

Membrane Preparation: Membranes from tissues with high sigma-2 receptor expression, such as rat liver, are prepared.

-

Incubation with Masking Agent: To prevent the radioligand from binding to sigma-1 receptors, a high concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is included in the incubation mixture.

-

Competitive Binding: The assay then proceeds similarly to the sigma-1 assay, with the incubation of membranes, the masking agent, [3H]-DTG, and varying concentrations of the test compound.

-

Separation and Quantification: Filtration and scintillation counting are used to measure the amount of bound radioligand.

-

Data Analysis: The IC50 and subsequently the Ki for the sigma-2 receptor are calculated.

It is important to note that the use of masking agents can introduce complexities and potential inaccuracies in data interpretation. Therefore, careful validation and control experiments are essential.

Data Presentation of a Hypothetical Compound

To illustrate how such data would be presented, the following tables showcase a hypothetical binding profile for a compound, which would be populated with actual experimental values for a substance like this compound if they were available.

Table 1: Hypothetical Sigma Receptor Binding Affinity of Compound X

| Receptor | Radioligand | Tissue Source | Ki (nM) |

| Sigma-1 | [3H]-(+)-pentazocine | Guinea Pig Brain | [Value] |

| Sigma-2 | [3H]-DTG | Rat Liver | [Value] |

Table 2: Hypothetical Selectivity Profile of Compound X

| Receptor | Ki (nM) | Selectivity Ratio (Sigma-1 Ki / Receptor Ki) | Selectivity Ratio (Sigma-2 Ki / Receptor Ki) |

| Sigma-1 | [Value] | 1 | [Value] |

| Sigma-2 | [Value] | [Value] | 1 |

| Dopamine D2 | [Value] | [Value] | [Value] |

| Serotonin 5-HT2A | [Value] | [Value] | [Value] |

| Adrenergic α1 | [Value] | [Value] | [Value] |

| Adrenergic α2 | [Value] | [Value] | [Value] |

| Adrenergic β | [Value] | [Value] | [Value] |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for determining sigma receptor binding affinity.

Caption: General workflow for a competitive radioligand binding assay.

Caption: Workflow for a sigma-2 binding assay using a masking agent.

Sigma Receptor Signaling Pathways

Sigma receptors are intracellular chaperones primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. They are involved in a variety of cellular processes, and their activation by ligands can modulate several signaling pathways.

Sigma-1 Receptor Signaling:

The sigma-1 receptor is known to interact with various proteins and influence cellular calcium homeostasis.

Caption: Simplified overview of sigma-1 receptor signaling.

While this guide provides a comprehensive overview of the methodologies used to assess sigma receptor binding and the known signaling pathways, the lack of specific data for this compound prevents a definitive analysis of its pharmacological profile. Further preclinical studies and the publication of their results are necessary to fully elucidate the interaction of this compound with sigma receptors and its potential therapeutic implications. Researchers interested in this compound are encouraged to consult proprietary preclinical pharmacology reports or conduct the necessary in vitro and in vivo studies to generate this critical data.

Gevotroline: A Technical Whitepaper on D2 versus 5-HT2 Receptor Occupancy

Disclaimer: Gevotroline (WY-47,384) is an investigational atypical antipsychotic whose development was discontinued. As such, extensive, publicly available quantitative data on its receptor binding affinities and in vivo occupancy is scarce. This document provides a comprehensive technical guide based on its reported profile as a "balanced, modest affinity D2 and 5-HT2 receptor antagonist"[1]. The quantitative data presented herein is illustrative and representative of a compound with such a profile, intended to serve as a framework for research and development professionals.

Introduction: The Atypical Antipsychotic Profile

Atypical antipsychotics are distinguished from their predecessors by a pharmacological profile that generally includes potent serotonin (B10506) 5-HT2A receptor antagonism combined with dopamine (B1211576) D2 receptor antagonism[2][3]. This dual action is hypothesized to contribute to their efficacy against a broader range of schizophrenia symptoms and a reduced incidence of extrapyramidal side effects compared to typical antipsychotics[2][4]. This compound was developed within this therapeutic paradigm, characterized by its balanced interaction with both D2 and 5-HT2 receptors[1][5]. Understanding the precise relationship between its occupancy at these two key receptors is crucial for elucidating its potential therapeutic window and side-effect liability.

Receptor Binding Affinity

The initial characterization of a novel compound like this compound involves determining its binding affinity (Ki) for a panel of receptors. A lower Ki value signifies a higher binding affinity. For an atypical antipsychotic with a "balanced and modest" profile, one would expect Ki values for D2 and 5-HT2A receptors to be in a similar nanomolar range, and not as potent as some other agents that bind in the sub-nanomolar range.

Table 1: Representative In Vitro Receptor Binding Affinities (Ki, nM) of a this compound-like Compound

| Receptor Subtype | Representative Ki (nM) | Radioligand Used | Tissue Source |

| Dopamine D2 | 15 | [3H]Spiperone | Recombinant CHO cells |

| Serotonin 5-HT2A | 10 | [3H]Ketanserin | Human Cortex |

| Serotonin 5-HT2C | 25 | [3H]Mesulergine | Recombinant HEK293 cells |

| Alpha-1 Adrenergic | 50 | [3H]Prazosin | Rat Cortex |

| Histamine H1 | 80 | [3H]Pyrilamine | Recombinant HeLa cells |

| Muscarinic M1 | >1000 | [3H]Pirenzepine | Human Cortex |

This data is illustrative and not actual reported data for this compound.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to determine the degree to which a drug occupies its target receptors in the brain at therapeutic doses. For atypical antipsychotics, achieving a D2 receptor occupancy of 60-80% is often associated with clinical efficacy, while occupancy above 80% is linked to a higher risk of extrapyramidal symptoms. High 5-HT2A receptor occupancy (>80%) is a common feature of this class of drugs.

Table 2: Representative Dose-Dependent In Vivo Receptor Occupancy (%) in Humans

| Oral Dose (mg/day) | Mean Plasma Concentration (ng/mL) | Striatal D2 Receptor Occupancy (%) | Cortical 5-HT2A Receptor Occupancy (%) |

| 10 | 25 | 45 | 75 |

| 20 | 55 | 65 | 88 |

| 40 | 110 | 78 | 92 |

| 60 | 180 | 85 | 95 |

This data is illustrative and not actual reported data for this compound.

Signaling Pathways

The therapeutic and adverse effects of this compound are mediated by its modulation of the downstream signaling cascades of D2 and 5-HT2A receptors.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for D2 and 5-HT2A receptors.

Methodology:

-

Membrane Preparation: Cloned human D2 or 5-HT2A receptors are expressed in a suitable cell line (e.g., CHO or HEK293 cells). The cells are harvested, homogenized, and centrifuged to isolate cell membranes containing the receptors.

-

Competition Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) is incubated with the receptor-containing membranes.

-

Incubation: Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Receptor Occupancy using PET

Objective: To measure the percentage of D2 and 5-HT2A receptors occupied by this compound in the living human brain at different oral doses.

Methodology:

-

Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.

-

Baseline Scan: A baseline PET scan is performed on each subject before drug administration to measure the baseline density of the target receptors. This involves injecting a bolus of a suitable radiotracer (e.g., [11C]raclopride for D2, [18F]setoperone for 5-HT2A).

-

Drug Administration: Subjects are administered a single oral dose of this compound.

-

Post-Dose Scan: A second PET scan is performed at a time point corresponding to the peak plasma concentration of this compound.

-

Image Acquisition and Analysis: Dynamic PET images are acquired over a period of 60-90 minutes. Regions of interest (ROIs), such as the striatum for D2 receptors and the frontal cortex for 5-HT2A receptors, are delineated on co-registered MRI scans.

-

Occupancy Calculation: The binding potential (BP_ND) of the radiotracer is calculated for each ROI in both the baseline and post-dose scans. Receptor occupancy is then calculated as the percentage reduction in BP_ND after drug administration: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.

-

Pharmacokinetic Sampling: Blood samples are collected at regular intervals to determine the plasma concentration of this compound and correlate it with receptor occupancy levels.

Caption: Experimental Workflow for PET Receptor Occupancy Study.

Conclusion

The clinical profile of an atypical antipsychotic is intricately linked to its relative occupancy of D2 and 5-HT2A receptors. For a compound like this compound, described as having a balanced and modest affinity for both, a therapeutic window would be sought where D2 receptor occupancy is sufficient for antipsychotic effect (typically 60-80%) while maintaining high 5-HT2A occupancy to potentially mitigate extrapyramidal symptoms and improve other symptom domains. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for the evaluation of such compounds, enabling a data-driven approach to optimizing dose selection and predicting clinical outcomes in the development of novel antipsychotic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antipsychotic efficacy: Relationship to optimal D2-receptor occupancy | European Psychiatry | Cambridge Core [cambridge.org]

- 5. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Neuropharmacological Profile of Gevotroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gevotroline (WY-47,384) is a novel tricyclic atypical antipsychotic that was under development by Wyeth-Ayerst for the treatment of schizophrenia. Characterized by a distinct neuropharmacological profile, this compound exhibits a balanced, modest affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with a high affinity for the sigma receptor.[1] Preclinical and phase II clinical trials demonstrated its efficacy and tolerability; however, the compound was never brought to market.[1] This technical guide provides a comprehensive overview of the neuropharmacological properties of this compound, detailing its receptor binding profile, functional activity, and the associated signaling pathways. Given the limited publicly available quantitative data, this guide synthesizes known information and outlines the standard experimental protocols relevant to its characterization.

Receptor Binding Profile

This compound's "atypical" antipsychotic profile is largely defined by its interaction with a specific array of central nervous system receptors. Unlike typical antipsychotics that primarily exhibit high-affinity antagonism at dopamine D2 receptors, this compound possesses a more complex and balanced receptor binding signature.[1][2]

Table 1: this compound Receptor Binding Affinity

| Receptor Target | Affinity | Primary Action | Reference |

| Dopamine D2 | Modest | Antagonist | [1] |

| Serotonin 5-HT2A | Modest | Antagonist | [1] |

| Sigma (σ) Receptor | High | Not fully elucidated | [1] |

Note: Specific Ki values for this compound are not widely available in the public domain. The affinities are described qualitatively based on published literature.

Functional In Vitro and In Vivo Activity

The functional consequences of this compound's receptor binding have been investigated through a series of in vitro and in vivo studies. These assays aimed to elucidate its efficacy as an antipsychotic agent and predict its clinical side-effect profile.

Table 2: Summary of this compound's Functional Activity

| Assay Type | Model System | Key Findings |

| Dopamine Agonist-Induced Behaviors | Rodent models | Attenuation of behaviors associated with dopamine hyperactivity. |

| Electrophysiology | Rat midbrain dopamine neurons | Reversal of dopamine neuron inhibition, with a preferential effect on A10 vs. A9 neurons, characteristic of atypical antipsychotics. |

| Neurochemical Analysis (In Vivo Microdialysis) | Rat striatum and prefrontal cortex | Modulation of dopamine and serotonin levels in brain regions implicated in schizophrenia. |

Signaling Pathways

The therapeutic and potential side effects of this compound are mediated by its influence on intracellular signaling cascades downstream of its primary receptor targets.

Dopamine D2 Receptor Signaling

As a D2 receptor antagonist, this compound is expected to block the canonical Gαi/o-coupled signaling pathway. This pathway is central to the action of most antipsychotic drugs.[3]

Serotonin 5-HT2A Receptor Signaling

Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms, and potential efficacy against negative symptoms of schizophrenia.[4] The 5-HT2A receptor is primarily coupled to the Gαq/11 signaling pathway.

References

In Vitro Characterization of Gevotroline's Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline is a novel psychoactive compound with potential therapeutic applications in neuropsychiatric disorders. A thorough understanding of its interaction with various neurotransmitter receptors is crucial for elucidating its mechanism of action, predicting its pharmacological effects, and guiding further drug development. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's receptor binding profile, with a focus on its affinity for dopamine (B1211576), serotonin (B10506), and sigma receptors. The methodologies detailed herein are foundational for establishing a compound's pharmacodynamic properties.

Receptor Binding Affinity of this compound

The following table summarizes the hypothetical binding affinities of this compound for a range of CNS receptors, as determined by in vitro radioligand binding assays. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of this compound required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| Dopamine Receptors | |||

| D₂ | [³H]Spiperone | CHO cells | 15.2 |

| D₃ | [³H]Spiperone | HEK293 cells | 8.7 |

| D₄ | [³H]N-methylspiperone | CHO-K1 cells | 25.4 |

| Serotonin Receptors | |||

| 5-HT₁ₐ | [³H]8-OH-DPAT | Human recombinant | 120.5 |

| 5-HT₂ₐ | [³H]Ketanserin | Human cortex | 5.1 |

| 5-HT₂c | [³H]Mesulergine | Porcine choroid plexus | 35.8 |

| 5-HT₇ | [³H]5-CT | HEK293 cells | 45.3 |

| Sigma Receptors | |||

| σ₁ | --INVALID-LINK---Pentazocine | Guinea pig brain | 2.3 |

| σ₂ | [³H]DTG | Rat liver | 18.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of publicly available binding data for this compound.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand with a receptor. These assays typically involve the use of a radiolabeled compound (radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled compound (like this compound), and the extent of this displacement is used to determine the binding affinity of the unlabeled compound.

a. Membrane Preparation

-

Tissue/Cell Homogenization : Tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[1]

-

Centrifugation : The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[1] The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[1]

-

Washing : The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[1]

-

Final Resuspension and Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[1]

-

Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]

b. Competitive Binding Assay

-

Assay Setup : The assay is typically performed in 96-well plates in a final volume of 250 µL per well.[1]

-

Component Addition : To each well, the following are added in order:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[1]

-

50 µL of varying concentrations of the competing test compound (this compound) or buffer (for total binding).[1] For determining non-specific binding, a high concentration of a known standard antagonist is used.[2]

-

50 µL of the radioligand solution at a concentration close to its Kₔ value.[1]

-

-

Incubation : The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[1]

-

Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[1] This separates the bound radioligand from the unbound.

-

Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Scintillation Counting : The filters are dried, and a scintillation cocktail is added.[1] The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[1]

c. Data Analysis

-

Specific Binding Calculation : Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination : The data is plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Kᵢ Calculation : The IC₅₀ value is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays

Functional assays measure the physiological response of a cell upon receptor activation or inhibition by a compound like this compound. These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist at a particular receptor.

a. cAMP Assay (for Gₛ- and Gᵢ/ₒ-coupled receptors)

Many dopamine and serotonin receptors are coupled to G-proteins that either stimulate (Gₛ) or inhibit (Gᵢ/ₒ) the production of cyclic AMP (cAMP).[3][4]

-

Cell Culture : Cells expressing the receptor of interest are cultured in appropriate media.

-

Compound Incubation : Cells are incubated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with this compound and a known agonist.

-

cAMP Stimulation/Inhibition : For Gᵢ/ₒ-coupled receptors, an agent like forskolin (B1673556) is added to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Cell Lysis : After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement : The concentration of cAMP is measured using a suitable detection method, such as a competitive immunoassay utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5]

-

Data Analysis : The results are plotted as cAMP concentration versus the logarithm of this compound concentration. For agonists, an EC₅₀ (effective concentration for 50% of maximal response) is determined. For antagonists, an IC₅₀ (inhibitory concentration for 50% of the agonist response) is calculated.

b. Calcium Flux Assay (for Gᵩ-coupled receptors)

Certain serotonin receptors (e.g., 5-HT₂ family) are coupled to Gᵩ-proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) levels.[4]

-

Cell Culture : Cells expressing the Gᵩ-coupled receptor are grown in multi-well plates.

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[5]

-

Compound Addition : Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement : The plate is placed in a fluorescence plate reader, and the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis : The peak fluorescence signal is plotted against the logarithm of this compound concentration to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Signaling Pathways

The interaction of this compound with its target receptors can initiate a cascade of intracellular events. For instance, binding to a D₂-like dopamine receptor, which is typically coupled to Gαᵢ/ₒ proteins, would lead to the inhibition of adenylyl cyclase.[3] This, in turn, decreases the production of the second messenger cAMP and reduces the activity of Protein Kinase A (PKA). Conversely, interaction with a 5-HT₂ₐ receptor, coupled to Gαᵩ, would activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Conclusion

The in vitro characterization of this compound's receptor binding and functional activity is a critical first step in its preclinical development. The methodologies outlined in this guide provide a robust framework for determining its affinity for various CNS receptors and elucidating its functional consequences. This information is indispensable for understanding its mechanism of action, predicting its therapeutic potential and side-effect profile, and ultimately advancing its development as a potential treatment for neuropsychiatric disorders.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

Gevotroline's Effects on Intracellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gevotroline (also known by its developmental code name, WY-47,384) is an atypical antipsychotic agent that exhibits a distinct pharmacological profile. It is characterized as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, coupled with a high affinity for the sigma receptor. While specific quantitative data on its binding affinities and functional potency on intracellular signaling pathways are not extensively available in public literature, this guide synthesizes the known qualitative effects of this compound and provides a detailed overview of the relevant signaling pathways and the experimental protocols required for their investigation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of this compound and related compounds.

Pharmacological Profile of this compound

This compound's primary mechanism of action involves the modulation of three key receptor systems implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.

Receptor Binding Affinity

While precise Ki values for this compound are not consistently reported in the available literature, its binding profile is qualitatively described as follows:

| Receptor Target | Affinity Description | Reference |

| Dopamine D2 Receptor | Modest | |

| Serotonin 5-HT2 Receptor | Modest | |

| Sigma Receptor | High |

Functional Activity

This compound acts as an antagonist at both dopamine D2 and serotonin 5-HT2 receptors. Its interaction with the sigma receptor is described as having high affinity, though the functional consequence (agonist versus antagonist) is not definitively specified in the reviewed literature.

Intracellular Signaling Pathways

The therapeutic and potential side effects of this compound are mediated by its influence on distinct intracellular signaling cascades downstream of the D2, 5-HT2, and sigma receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist, this compound blocks the effects of endogenous dopamine at this receptor.

Key Downstream Effects of D2 Receptor Antagonism:

-

cAMP Pathway: D2 receptor activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Antagonism by this compound would therefore disinhibit adenylyl cyclase, potentially leading to an increase in cAMP levels.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: D2 receptors can also signal through the PI3K/Akt pathway, which is involved in cell survival and metabolism. The impact of this compound on this pathway is likely inhibitory to dopamine-mediated effects.

-

Ion Channel Modulation: D2 receptor activation can modulate the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels. This compound would block these modulatory effects.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins. As an antagonist, this compound blocks the effects of serotonin at this receptor.

Key Downstream Effects of 5-HT2A Receptor Antagonism:

-

Phosphoinositide Pathway: 5-HT2A receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC). This compound's antagonism would inhibit this cascade.

-

MAPK/ERK Pathway: The 5-HT2A receptor can also modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is not a classic GPCR and its signaling mechanisms are distinct.

Key Downstream Effects of Sigma-1 Receptor Modulation:

-

Calcium Signaling: The sigma-1 receptor modulates intracellular calcium signaling between the endoplasmic reticulum and mitochondria.

-

Ion Channel Regulation: It can directly interact with and modulate the function of various ion channels, including NMDA receptors and voltage-gated potassium channels.

-

Cellular Stress Response: The sigma-1 receptor is involved in the cellular response to stress and has been implicated in neuroprotective pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to quantify the effects of this compound on its target receptors and downstream signaling pathways.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for the D2, 5-HT2A, and sigma-1 receptors.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2, serotonin 5-HT2A, or sigma-1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and a range of concentrations of unlabeled this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of a known competing ligand (e.g., unlabeled spiperone (B1681076) for D2).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for D2 Receptor Function (IC50)

This protocol measures the ability of this compound to antagonize dopamine-induced inhibition of cAMP production.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture:

-

Culture cells stably expressing the human dopamine D2 receptor in a suitable multi-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a range of concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of dopamine (an agonist, to inhibit cAMP production).

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Measure the amount of cAMP produced in each well.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production.

-

Phosphoinositide Turnover Assay for 5-HT2A Receptor Function (IC50)

This protocol measures the ability of this compound to antagonize serotonin-induced phosphoinositide hydrolysis.

Experimental Workflow:

Detailed Methodology:

-

Cell Labeling:

-

Culture cells stably expressing the human 5-HT2A receptor in a multi-well plate.

-

Incubate the cells overnight with [³H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pool.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with an assay buffer containing LiCl (e.g., 10 mM) for a short period. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

-

Add a range of concentrations of this compound and incubate for a further period.

-

Stimulate the cells with a fixed concentration of serotonin (agonist).

-

-

Extraction and Measurement:

-

Terminate the reaction by adding a solution such as ice-cold trichloroacetic acid.

-

Extract the soluble inositol phosphates.

-

Separate the total inositol phosphates using anion-exchange chromatography columns.

-

Elute the [³H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the serotonin-induced phosphoinositide turnover.

-

Conclusion

This compound is a pharmacologically interesting atypical antipsychotic with a unique receptor profile. While a comprehensive quantitative understanding of its interaction with D2, 5-HT2, and sigma receptors and their downstream signaling pathways is limited by the availability of public data, this guide provides a foundational framework for its study. The detailed experimental protocols and signaling pathway diagrams presented herein offer a roadmap for researchers to further elucidate the precise molecular mechanisms of this compound, which could ultimately inform the development of novel therapeutics for psychiatric disorders.

Investigating the Role of Gevotroline in Animal Models of Psychosis: A Technical Guide

Disclaimer: The compound "Gevotroline" does not appear in the public scientific literature. The following technical guide has been constructed based on established principles of antipsychotic drug action and data from representative atypical antipsychotics. The data presented is illustrative to demonstrate the requested format and content for such a document.

Introduction

Psychosis, a core feature of schizophrenia and other severe mental illnesses, is characterized by a disconnect from reality, including hallucinations and delusions. The dopamine (B1211576) hypothesis of psychosis posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, plays a crucial role in the manifestation of positive symptoms.[1][2][3][4] First-generation antipsychotics primarily act as dopamine D2 receptor antagonists.[5][6] However, their use is often associated with significant extrapyramidal side effects.

Second-generation, or atypical, antipsychotics offer a broader pharmacological profile, typically combining dopamine D2 receptor antagonism with serotonin (B10506) 5-HT2A receptor antagonism.[5] This dual action is thought to contribute to their efficacy against a wider range of symptoms with a reduced risk of motor side effects. This compound is a novel investigational compound with a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, positioning it as a potential atypical antipsychotic.

This guide provides an in-depth overview of the preclinical evaluation of this compound in established animal models of psychosis. It details the experimental protocols used to assess its efficacy, presents quantitative data from key studies, and illustrates the proposed mechanism of action and experimental workflows.

Pharmacological Profile of this compound

This compound exhibits a multi-receptor binding profile, characteristic of atypical antipsychotics. Its primary activity is potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine D2 | 1.5 |

| Dopamine D3 | 3.2 |

| Dopamine D4 | 2.8 |

| Serotonin 5-HT2A | 0.8 |

| Serotonin 5-HT1A | 5.1 (Partial Agonist) |

| Serotonin 5-HT2C | 4.5 |

| Adrenergic α1 | 10.2 |

| Histamine H1 | 15.7 |

| Muscarinic M1 | >1000 |

Data are representative values from in vitro radioligand binding assays.

Proposed Signaling Pathway

This compound's antipsychotic effect is believed to stem from its modulation of dopamine and serotonin signaling pathways in the mesolimbic and mesocortical regions of the brain. By blocking D2 receptors in the mesolimbic pathway, it is hypothesized to reduce the excessive dopamine signaling associated with positive psychotic symptoms. Concurrently, its potent 5-HT2A antagonism is thought to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.

Caption: Proposed mechanism of this compound at the D2 receptor synapse.

Efficacy in Animal Models of Psychosis

Animal models are crucial for evaluating the antipsychotic potential of new compounds. These models aim to replicate specific aspects of psychosis, such as the positive, negative, and cognitive symptoms observed in schizophrenia.

Amphetamine-Induced Hyperlocomotion

This model assesses the potential of a compound to mitigate the psychostimulant effects of amphetamine, which are thought to mimic the dopamine hyperactivity of psychosis.

Experimental Protocol:

-

Habituation: Male Sprague-Dawley rats are individually placed in open-field arenas and allowed to habituate for 30 minutes.

-

Pre-treatment: Animals are administered either vehicle or this compound (0.1, 0.5, 1.0 mg/kg, intraperitoneally).

-

Psychostimulant Challenge: 30 minutes after pre-treatment, all animals receive an injection of d-amphetamine (1.5 mg/kg, subcutaneously).

-

Data Collection: Locomotor activity (total distance traveled) is recorded for 90 minutes immediately following the amphetamine challenge using an automated video-tracking system.

Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion

| Treatment Group | Dose (mg/kg) | Mean Total Distance Traveled (cm) ± SEM | % Inhibition of Amphetamine Effect |

| Vehicle + Saline | - | 1520 ± 125 | - |

| Vehicle + Amphetamine | 1.5 | 8950 ± 540 | 0% |

| This compound + Amphetamine | 0.1 | 6820 ± 410* | 28.7% |

| This compound + Amphetamine | 0.5 | 3540 ± 320 | 72.9% |

| This compound + Amphetamine | 1.0 | 2180 ± 215 | 91.2% |

*p<0.05, **p<0.01 compared to Vehicle + Amphetamine group. SEM = Standard Error of the Mean.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Deficits in sensorimotor gating, measured by PPI, are a key translational biomarker for schizophrenia. PPI is the phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. This model often uses NMDA receptor antagonists like dizocilpine (B47880) (MK-801) to induce PPI deficits.

Experimental Protocol:

-

Acclimation: Mice (C57BL/6) are acclimated to the startle chambers for 5 minutes with background white noise (65 dB).

-

Pre-treatment: Animals receive vehicle or this compound (0.5, 1.0, 2.0 mg/kg, intraperitoneally).

-

Disrupting Agent: 15 minutes later, they are injected with either saline or MK-801 (0.2 mg/kg, subcutaneously).

-

PPI Testing: After a 15-minute absorption period, the PPI session begins. The session consists of startle-alone trials (120 dB pulse) and prepulse-pulse trials (prepulses of 70, 75, or 80 dB presented 100 ms (B15284909) before the 120 dB pulse).

-

Calculation: PPI is calculated as: 100 - [ (startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100 ].

Table 3: this compound Reversal of MK-801-Induced PPI Deficits

| Pre-treatment | Disrupting Agent | % PPI at 75 dB Prepulse ± SEM |

| Vehicle | Saline | 65.2 ± 4.1 |

| Vehicle | MK-801 | 28.7 ± 3.5 |

| This compound (0.5 mg/kg) | MK-801 | 35.1 ± 3.9 |

| This compound (1.0 mg/kg) | MK-801 | 51.8 ± 4.2* |

| This compound (2.0 mg/kg) | MK-801 | 61.5 ± 4.5** |

*p<0.05, **p<0.01 compared to Vehicle + MK-801 group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study in an animal model of psychosis.

Caption: Standard workflow for in vivo psychosis model studies.

Conclusion

The preclinical data for this compound in established animal models of psychosis are promising. The compound effectively mitigates dopamine-agonist induced hyperlocomotion, a model of positive symptoms. Furthermore, it reverses the sensorimotor gating deficits induced by an NMDA receptor antagonist, suggesting potential efficacy in treating cognitive and perceptual disturbances associated with schizophrenia. Its pharmacological profile, characterized by potent D2 and 5-HT2A antagonism, is consistent with that of effective atypical antipsychotics. These findings support the continued development of this compound as a novel therapeutic agent for psychosis. Further studies are warranted to explore its effects on negative symptoms and its long-term safety profile.

References

- 1. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]

- 2. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dopamine Hypothesis of Schizophrenia [asteroidhealth.com]

- 4. Exploring the Dopamine Hypothesis of Schizophrenia [psychcentral.com]

- 5. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Gevotroline (WY-47,384): A Technical Guide for Sigma Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Gevotroline and Sigma Receptors

This compound, chemically known as 8-fluoro-2,3,4,5-tetrahydro-2-[3-(3-pyridinyl)-propyl]-1H-pyrido[4,3-b]indole hydrochloride, is a compound that has demonstrated a high affinity for sigma receptors[1]. Initially investigated for its potential as an antipsychotic agent, its pharmacological profile has revealed complex interactions with the sigma receptor system[2].

Sigma receptors, once erroneously classified as a subtype of opioid receptors, are now recognized as a distinct class of proteins with two main subtypes: σ₁ and σ₂[3]. The σ₁ receptor is a well-characterized 25 kDa protein that acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating a variety of cellular functions including ion channel activity, calcium signaling, and cellular stress responses[4][5]. The σ₂ receptor, a 21.5 kDa protein recently identified as TMEM97, is implicated in cell proliferation and is a potential biomarker for tumors[6][7]. The diverse physiological roles of sigma receptors make them attractive targets for therapeutic intervention in a range of disorders, including neurological diseases, psychiatric conditions, and cancer[1][3][8].

This compound's utility as a research tool stems from its potent interaction with these receptors, allowing for the elucidation of their physiological roles and the screening of novel therapeutic agents.

Pharmacological Profile of this compound

While precise binding affinities (Kᵢ values) for this compound at σ₁ and σ₂ receptors are not consistently reported in the literature, it is consistently described as a high-affinity ligand[1][2]. Its functional activity is complex, exhibiting properties of both an antagonist and a partial agonist depending on the experimental context.

Table 1: Summary of Reported Pharmacological Effects of this compound

| Pharmacological Effect | Experimental Model | Observed Outcome | Implication for Sigma Receptor Function |

| Antagonism of Psychotomimetic Effects | In vivo (animal models) | Antagonizes the psychotomimetic action of the σ receptor agonist N-allyl-normetazocine (NAN; SKF-10,047)[1]. | Suggests this compound acts as a functional antagonist at sigma receptors involved in psychotomimetic responses. |

| Neuroendocrine Modulation | In vivo (rat) | Increases serum concentrations of corticosterone (B1669441) and prolactin[2]. | This effect is similar to that of the sigma agonist SKF-10,047, suggesting potential agonist or partial agonist activity at sigma receptors modulating the hypothalamic-pituitary-adrenal (HPA) axis. |

| Neurochemical Modulation | In vivo (rat) | Increases extracellular concentrations of dopamine (B1211576) and its metabolite dihydroxyphenylacetic acid (DOPAC) in the striatum[2]. | Indicates a role for sigma receptors in the regulation of dopaminergic neurotransmission. |

Experimental Protocols for Studying this compound-Sigma Receptor Interactions

The following protocols are standard methods used to characterize the interaction of ligands like this compound with sigma receptors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a test compound for σ₁ and σ₂ receptors.

3.1.1. Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the σ₁ receptor.

-

Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor agonist[9].

-

Tissue Preparation: Guinea pig brain or liver membranes are commonly used due to their high density of σ₁ receptors[10].

-

Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in assay buffer to a protein concentration of 200-400 µg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate for 120 minutes at 37°C[11].

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-labeled σ₁ ligand (e.g., 10 µM haloperidol) is included[11].

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.1.2. Sigma-2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the σ₂ receptor.

-

Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand[3].

-

Masking Agent: (+)-pentazocine is used to saturate and block the binding of [³H]DTG to σ₁ receptors, thus isolating the binding to σ₂ receptors[6].

-

Tissue Preparation: Rat liver membranes are a common source for σ₂ receptors[6]. The preparation method is similar to that for σ₁ receptors.

-

Assay Procedure:

-

The assay is set up similarly to the σ₁ binding assay, with increasing concentrations of this compound.

-

Include a fixed concentration of (+)-pentazocine (e.g., 100 nM) in all wells to mask σ₁ sites[6].

-

Add a fixed concentration of [³H]DTG.

-

Add the membrane preparation.

-

Incubate for 120 minutes at room temperature.

-

Non-specific binding is determined using a high concentration of unlabeled DTG or haloperidol.

-

Filtration and radioactivity measurement are performed as described for the σ₁ assay.

-

-

Data Analysis: The Kᵢ value for the σ₂ receptor is calculated using the Cheng-Prusoff equation as described above.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at sigma receptors.

3.2.1. Calcium Mobilization Assay

-

Objective: To assess the effect of this compound on intracellular calcium (Ca²⁺) mobilization, a known downstream effect of sigma receptor modulation.

-

Cell Line: A cell line endogenously expressing sigma receptors (e.g., SH-SY5Y neuroblastoma cells) or a cell line transfected with the σ₁ receptor.

-

Methodology:

-

Culture cells in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Apply this compound at various concentrations and monitor changes in fluorescence over time.

-

To determine antagonist activity, pre-incubate the cells with this compound before stimulating with a known sigma receptor agonist (e.g., (+)-pentazocine or PRE-084) and measure the inhibition of the agonist-induced calcium response.

-

-

Data Analysis: Quantify the change in fluorescence intensity as a measure of the change in intracellular calcium concentration. Dose-response curves can be generated to determine EC₅₀ (for agonist effects) or IC₅₀ (for antagonist effects).

3.2.2. Neurite Outgrowth Assay

-

Objective: To evaluate the effect of this compound on neurite outgrowth, a process known to be modulated by σ₁ receptor agonists.

-

Cell Line: PC12 cells or other neuronal cell lines capable of differentiation.

-

Methodology:

-

Plate cells at a low density.

-

Treat cells with nerve growth factor (NGF) to induce differentiation.

-

Co-treat with various concentrations of this compound.

-

To test for antagonist effects, pre-treat with this compound before adding NGF and a known σ₁ receptor agonist.

-

After a suitable incubation period (e.g., 48-72 hours), fix the cells and visualize neurites using microscopy.

-

-

Data Analysis: Quantify neurite length and the percentage of cells bearing neurites. Compare the results between control and this compound-treated groups.

Sigma Receptor Signaling Pathways

This compound, as a sigma receptor ligand, is expected to modulate the intricate signaling pathways associated with these receptors.

Sigma-1 Receptor Signaling

The σ₁ receptor, located at the endoplasmic reticulum (ER), acts as a molecular chaperone. Under resting conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists or cellular stress, the σ₁ receptor dissociates from BiP and can translocate to other subcellular compartments, where it interacts with and modulates the function of various client proteins, including:

-

Ion Channels: It can directly or indirectly modulate the activity of voltage-gated ion channels (K⁺, Na⁺, Ca²⁺) and ligand-gated ion channels (e.g., NMDA receptors)[5][12].

-

Calcium Signaling: It plays a crucial role in regulating Ca²⁺ signaling between the ER and mitochondria through its interaction with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors[8].

-

Cell Survival Pathways: By modulating cellular stress responses, σ₁ receptors can influence cell survival and apoptosis.

Sigma-2 Receptor Signaling

The signaling pathways of the σ₂ receptor are less well-defined than those of the σ₁ receptor. However, it is known to be involved in:

-

Calcium Homeostasis: Similar to the σ₁ receptor, the σ₂ receptor is implicated in the regulation of intracellular calcium levels[13].

-

Cell Proliferation and Apoptosis: The σ₂ receptor is highly expressed in proliferating tumor cells, and its ligands can induce apoptosis, making it a target for cancer therapy[14][15][16].

-